3E,5Z-Octadien-2-one 13C2
CAS No.:
Cat. No.: VC0213332
Molecular Formula: C8H12O
Molecular Weight: 126.166
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12O |
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Molecular Weight | 126.166 |
Introduction
Physicochemical Properties
Molecular Characteristics
The molecular characteristics of 3E,5Z-Octadien-2-one 13C₂ are summarized below:
The compound's conjugated diene system contributes to its volatility and reactivity under various conditions .
Spectroscopic Features
Spectroscopic techniques are central to characterizing isotopically labeled compounds like 3E,5Z-Octadien-2-one 13C₂:
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NMR Spectroscopy: Carbon-13 NMR provides detailed information about the isotopic enrichment at specific positions within the molecule. DEPT-135 spectra can distinguish between CH₃, CH₂, and CH groups.
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Mass Spectrometry: The heavier isotopic mass enhances signal resolution in MS analyses, enabling precise identification of labeled fragments .
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Infrared Spectroscopy (IR): The carbonyl stretch near ~1700 cm⁻¹ is a prominent feature due to the ketone group.
Stability Considerations
The stability of 3E,5Z-Octadien-2-one 13C₂ depends on environmental factors such as light exposure and temperature:
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Thermal Stability: Decomposes above ~200°C.
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Photostability: Sensitive to UV light below ~300 nm; storage in opaque containers is recommended.
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Chemical Reactivity: Reacts readily with nucleophiles due to the electron-deficient nature of the carbonyl carbon .
Synthesis Methods
Laboratory Synthesis
The synthesis of 3E,5Z-Octadien-2-one 13C₂ involves incorporating carbon-13 labeled precursors into the reaction pathway:
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Starting Materials: Common precursors include [¹³C]-acetylene or [¹³C]-labeled alkenes.
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Reaction Conditions: Controlled temperatures (~50–100°C), pressures (~1–10 atm), and catalysts such as palladium or nickel ensure efficient incorporation of carbon-13.
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Purification: Techniques like column chromatography are employed to achieve high purity (>95%) and verify isotopic labeling accuracy .
Industrial Production
Scaling up laboratory methods for industrial production involves advanced reactor systems and automated control mechanisms:
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Larger batch reactors maintain consistent reaction conditions.
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High-performance liquid chromatography (HPLC) ensures purity during bulk production.
Industrial methods prioritize cost-effectiveness while maintaining isotopic enrichment standards.
Applications
Analytical Chemistry
The isotopic labeling makes 3E,5Z-Octadien-2-one 13C₂ an ideal standard for mass spectrometry (MS) and gas chromatography (GC). It aids in identifying similar compounds in complex mixtures by providing distinct mass signatures .
Metabolic Pathway Tracing
In metabolomics studies, this compound serves as a tracer for monitoring carbon incorporation into biological molecules:
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Plant VOC Studies: Tracks biosynthetic pathways involved in volatile organic compound emissions.
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Microbial Metabolism: Investigates enzymatic modifications using labeled substrates .
Flavor and Fragrance Industry
Due to its pleasant aroma profile, this compound is utilized in flavor formulations for food products and perfumes . Its contribution to sensory properties has been studied extensively.
Data Tables
Table: Comparison with Non-Isotopically Labeled Analog
Property | Labeled Compound (³E,⁵Z)-Octadien-²-One¹³C₂ | Non-Labeled Analog |
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Molecular Weight | ~126 g/mol | ~124 g/mol |
Detection Sensitivity | Enhanced | Standard |
Stability | UV-sensitive | Moderate |
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